B1575285 GTPase KRas (7-15)

GTPase KRas (7-15)

カタログ番号 B1575285
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GTPase KRas

科学的研究の応用

Exosome-Mediated Targeting of Oncogenic KRas

Exosomes derived from normal fibroblast-like mesenchymal cells have been engineered to carry RNA specifically targeting oncogenic KrasG12D, a common mutation in pancreatic cancer. This method provides a direct and specific approach for targeting oncogenic KRAS in tumors, showing significant efficacy in suppressing cancer in mouse models of pancreatic cancer and increasing overall survival (Kamerkar et al., 2017).

KRas G12C Inhibitors in Lung Adenocarcinoma

KRAS G12C inhibitors, in phase-I clinical trials, have shown partial responses in nearly half of the patients with lung cancer. This study demonstrates the rapid divergent response of cancer cells to KRAS G12C inhibitors, uncovering a non-uniform fitness mechanism that enables groups of cells within a population to rapidly bypass the effect of treatment (Xue et al., 2020).

Role of KRas in Metastatic Colorectal Cancer

KRas, a small intracellular GTPase, is a key intermediary of the epidermal growth factor receptor (EGFR) and other tyrosine kinase receptor pathways. Mutations of KRas result in constitutive activation of KRas signaling and are found in 30-60% of colorectal cancers. Assessing KRas mutational status is critical in patients for the effective application of anti-EGFR-antibody therapy, improving survival in metastatic colorectal cancer patients with wild-type KRas (Wicki et al., 2010).

Inhibition of Mutant KRas Proteins for Cancer Treatment

Heteroaryl compounds that inhibit G12C mutant Ras proteins have shown promise in inhibiting the dysregulation of cellular proliferation in malignant diseases, acting as inhibitors of G12C mutant Ras proteins. These findings provide a new avenue for therapeutic interventions targeting G12C mutant Ras proteins in various cancers, including lung and pancreatic cancer (Kargbo, 2018).

Dynamics of Membrane-Bound Oncogenic KRas

The dynamics of membrane-bound oncogenic G12V-KRas have been studied through simulations and single-molecule FRET in native nanodiscs. This research has shown that G12V-KRas samples three conformational states, suggesting that relatively small energy barriers separate orientation states, and that signaling-competent conformations dominate the overall population. This insight into KRas dynamics has significant implications for understanding its role in cancer biology (Prakash et al., 2019).

特性

配列

VVVGAVGVG

ソース

Homo sapiens (human)

保存方法

Common storage 2-8℃, long time storage -20℃.

同義語

GTPase KRas (7-15)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。